GSK137647A: A Selective FFAR4 Agonist for Research and Drug Discovery
GSK137647A: A Selective FFAR4 Agonist for Research and Drug Discovery
An In-depth Technical Guide
Abstract
GSK137647A is a potent and highly selective synthetic agonist for Free Fatty Acid Receptor 4 (FFAR4), also known as G protein-coupled receptor 120 (GPR120). As a non-carboxylic acid agonist, it represents a valuable chemical tool for elucidating the physiological roles of FFAR4 and for the development of novel therapeutics targeting metabolic and inflammatory diseases. This technical guide provides a comprehensive overview of GSK137647A, including its pharmacological properties, key signaling pathways, and detailed protocols for its use in various in vitro and in vivo experimental models.
Introduction
Free Fatty Acid Receptor 4 (FFAR4) is a G protein-coupled receptor that is activated by long-chain fatty acids, particularly omega-3 fatty acids. It is expressed in various tissues, including adipocytes, macrophages, and enteroendocrine cells, and plays a crucial role in regulating glucose homeostasis, insulin sensitivity, and inflammation.[1] The discovery of selective FFAR4 agonists like GSK137647A has been instrumental in advancing our understanding of these processes. GSK137647A, a diarylsulfonamide derivative, offers high selectivity for FFAR4 over other free fatty acid receptors, making it an ideal probe for studying FFAR4-mediated effects.[2] This guide is intended for researchers, scientists, and drug development professionals interested in utilizing GSK137647A as a tool for their investigations.
Chemical and Pharmacological Properties
GSK137647A, with the IUPAC name 4-methoxy-N-(2,4,6-trimethylphenyl)benzenesulfonamide, is a non-carboxylic acid agonist of FFAR4.[3] Its chemical structure is distinct from the endogenous fatty acid ligands of the receptor.
Table 1: Quantitative Pharmacological Data for GSK137647A
| Parameter | Species | Assay Type | Value | Reference(s) |
| pEC50 | Human | Calcium Mobilization | 6.3 | [3] |
| Mouse | Calcium Mobilization | 6.2 | [3] | |
| Rat | Calcium Mobilization | 6.1 | ||
| EC50 | Human | Calcium Mobilization | ~500 nM | |
| Selectivity | Human | Calcium Mobilization | >100-fold vs FFAR1, FFAR2, FFAR3 |
Mechanism of Action and Signaling Pathways
Activation of FFAR4 by GSK137647A initiates downstream signaling through two primary pathways: the canonical Gαq/11 pathway and the non-canonical β-arrestin pathway.
Gαq/11 Signaling Pathway
Upon agonist binding, FFAR4 couples to the Gαq/11 protein, activating phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptor on the endoplasmic reticulum, leading to the release of stored calcium (Ca2+) into the cytoplasm. This increase in intracellular calcium is a key signaling event that mediates various physiological responses, including the secretion of hormones like glucagon-like peptide-1 (GLP-1) and insulin.
Figure 1: FFAR4 Gαq/11 Signaling Pathway.
β-Arrestin Signaling Pathway
The β-arrestin pathway is primarily associated with the anti-inflammatory effects of FFAR4 activation. Following agonist binding and receptor phosphorylation, β-arrestin is recruited to the receptor. This interaction leads to the internalization of the receptor and initiates a distinct signaling cascade. Notably, the FFAR4/β-arrestin complex can interact with TAB1, preventing its association with TAK1 and thereby inhibiting downstream pro-inflammatory signaling pathways such as NF-κB and JNK.
Figure 2: FFAR4 β-Arrestin Signaling Pathway.
Experimental Protocols
The following sections provide detailed methodologies for key experiments involving GSK137647A.
In Vitro Assays
This assay measures the increase in intracellular calcium following FFAR4 activation.
-
Cell Line: CHO or HEK293 cells stably expressing human FFAR4.
-
Reagents:
-
Culture medium (e.g., DMEM/F12) with 10% FBS.
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Calcium-5).
-
Assay buffer (e.g., HBSS with 20 mM HEPES and 2.5 mM probenecid, pH 7.4).
-
GSK137647A stock solution in DMSO.
-
-
Protocol:
-
Seed cells in a 96- or 384-well black, clear-bottom plate and culture overnight.
-
Prepare the calcium dye loading solution according to the manufacturer's instructions.
-
Remove culture medium and add the dye loading solution to the cells.
-
Incubate for 45-60 minutes at 37°C.
-
Prepare serial dilutions of GSK137647A in assay buffer.
-
Measure baseline fluorescence using a fluorescence plate reader (e.g., FLIPR or FlexStation).
-
Add the GSK137647A dilutions to the wells and immediately measure the fluorescence intensity over time.
-
Calculate the EC50 value from the dose-response curve.
-
Figure 3: Calcium Mobilization Assay Workflow.
This assay quantifies the recruitment of β-arrestin to the activated FFAR4 receptor.
-
Assay Principle: Commonly utilizes enzyme fragment complementation (e.g., PathHunter assay) or bioluminescence resonance energy transfer (BRET).
-
Cell Line: A cell line engineered to co-express FFAR4 and a tagged β-arrestin.
-
Protocol (based on PathHunter):
-
Seed the engineered cells in a white, solid-bottom microplate.
-
Incubate for 24-48 hours.
-
Prepare serial dilutions of GSK137647A.
-
Add the agonist dilutions to the cells and incubate for 60-90 minutes at 37°C.
-
Add the detection reagents according to the manufacturer's protocol.
-
Incubate for 60 minutes at room temperature.
-
Measure the chemiluminescent signal using a luminometer.
-
Determine the EC50 value from the dose-response curve.
-
This assay measures the amount of GLP-1 released from enteroendocrine L-cells.
-
Cell Line: Human NCI-H716 cells.
-
Protocol:
-
Seed NCI-H716 cells in a 24-well plate.
-
Allow cells to differentiate for 48-72 hours.
-
Wash the cells with Krebs-Ringer Bicarbonate (KRB) buffer.
-
Incubate the cells with KRB buffer containing various concentrations of GSK137647A for 2 hours at 37°C.
-
Collect the supernatant.
-
Measure the concentration of active GLP-1 in the supernatant using a commercially available ELISA kit.
-
This assay quantifies glucose-stimulated insulin secretion (GSIS) from pancreatic β-cells.
-
Cell Line: Murine MIN6 insulinoma cells.
-
Protocol:
-
Seed MIN6 cells in a 12-well plate.
-
Pre-incubate the cells in a low-glucose (e.g., 1.67 mM) Krebs-Ringer buffer for 1-2 hours.
-
Replace the buffer with fresh low-glucose buffer (basal) or high-glucose buffer (e.g., 16.7 mM) containing different concentrations of GSK137647A.
-
Incubate for 1-2 hours at 37°C.
-
Collect the supernatant.
-
Measure the insulin concentration using an ELISA or radioimmunoassay (RIA) kit.
-
This assay assesses the ability of GSK137647A to suppress the production of pro-inflammatory cytokines in macrophages.
-
Cell Line: Murine RAW264.7 macrophages.
-
Protocol:
-
Seed RAW264.7 cells in a 12- or 24-well plate.
-
Pre-treat the cells with various concentrations of GSK137647A for 1-2 hours.
-
Stimulate the cells with lipopolysaccharide (LPS; e.g., 100 ng/mL) for 16-24 hours to induce an inflammatory response.
-
Collect the cell culture supernatant.
-
Measure the levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6) in the supernatant using ELISA kits.
-
In Vivo Models
This model is used to evaluate the anti-inflammatory effects of GSK137647A in the context of inflammatory bowel disease (IBD).
-
Model Induction: Colitis can be induced by the administration of dextran sulfate sodium (DSS) in drinking water or by intra-rectal administration of 2,4,6-trinitrobenzenesulfonic acid (TNBS).
-
Dosing: GSK137647A is typically administered intraperitoneally (i.p.) at a dose of 1 mg/kg, once or twice daily.
-
Protocol (DSS-induced colitis):
-
Provide mice with drinking water containing 3-5% DSS for 5-7 days to induce colitis.
-
Administer GSK137647A or vehicle control daily, starting from the induction of colitis or as a therapeutic intervention.
-
Monitor disease activity index (DAI), including body weight loss, stool consistency, and rectal bleeding.
-
At the end of the study, sacrifice the animals and collect the colon.
-
Measure colon length and weight, and assess macroscopic damage.
-
Perform histological analysis of colon tissue sections.
-
Measure myeloperoxidase (MPO) activity in the colon tissue as a marker of neutrophil infiltration.
-
Conclusion
GSK137647A is a powerful and selective pharmacological tool for investigating the diverse biological functions of FFAR4. Its ability to potently activate FFAR4 signaling pathways provides a means to explore the therapeutic potential of targeting this receptor for the treatment of type 2 diabetes, obesity, and inflammatory disorders. The detailed protocols provided in this guide offer a starting point for researchers to incorporate GSK137647A into their experimental designs and further unravel the complexities of FFAR4 biology.
References
- 1. Experimental colitis in mice is attenuated by changes in the levels of endocannabinoid metabolites induced by selective inhibition of fatty acid amide hydrolase (FAAH) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Identification of diarylsulfonamides as agonists of the free fatty acid receptor 4 (FFA4/GPR120) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Development of Free Fatty Acid Receptor 4 (FFA4/GPR120) Agonists in Health Science - PMC [pmc.ncbi.nlm.nih.gov]
